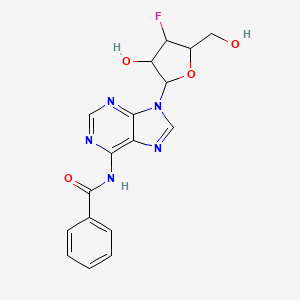
N-Benzoyl-3-deoxy-3-fluoro-adenosin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a purine base linked to a benzamide group through a tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Introduction of the Fluorine and Hydroxyl Groups: Fluorination and hydroxylation are critical steps that require specific reagents and conditions. Fluorine can be introduced using reagents like diethylaminosulfur trifluoride (DAST), while hydroxyl groups can be added through oxidation reactions.
Coupling with the Purine Base: The purine base is then coupled with the tetrahydrofuran ring through a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable solvent to ensure high yield and purity.
Formation of the Benzamide Group: Finally, the benzamide group is introduced through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(9-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or amines. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used for this purpose.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: NaN3, KCN, NH3
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
N-(9-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide has numerous applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis. It can be used to develop new materials, catalysts, and ligands.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms, protein-ligand interactions, and cellular processes.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer, viral infections, and neurological disorders.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(9-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, and alteration of gene expression.
Vergleich Mit ähnlichen Verbindungen
N-(9-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide can be compared with other similar compounds, such as:
N-(9-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide: This compound lacks the fluorine atom, which can affect its reactivity and biological activity.
N-(9-((2R,3S,4S,5R)-4-Chloro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide: The presence of a chlorine atom instead of fluorine can lead to different chemical and biological properties.
N-(9-((2R,3S,4S,5R)-4-Methyl-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide:
These comparisons highlight the unique features of N-(9-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide and its potential advantages in various applications.
Eigenschaften
Molekularformel |
C17H16FN5O4 |
|---|---|
Molekulargewicht |
373.3 g/mol |
IUPAC-Name |
N-[9-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H16FN5O4/c18-11-10(6-24)27-17(13(11)25)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26) |
InChI-Schlüssel |
VYUHZFMIVSJGRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


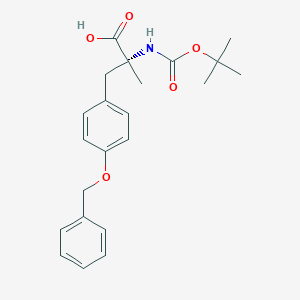
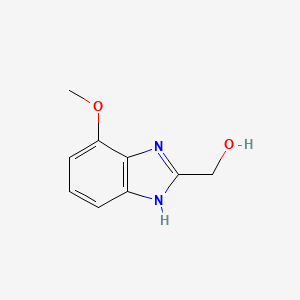

![4-O-[2-(benzylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(tert-butylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylmethylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(methylcarbamoyloxy)butyl] but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(phenylcarbamoyloxy)butyl] but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(propan-2-ylcarbamoyloxy)butyl] but-2-enedioate](/img/structure/B13402096.png)
![[(1R,5R)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide](/img/structure/B13402117.png)
![N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide](/img/structure/B13402120.png)
![Zirconium, tetrakis[2-[bis(2-hydroxyethyl)amino-kappaN]ethanolato-kappaO]-](/img/structure/B13402130.png)
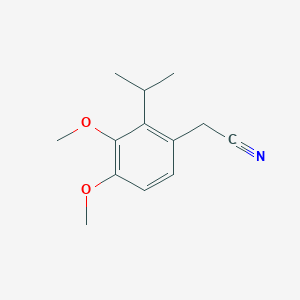
![2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide;hydrochloride](/img/structure/B13402135.png)
![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-hydroxyphenyl]-2-phenyl-1-butene](/img/structure/B13402138.png)
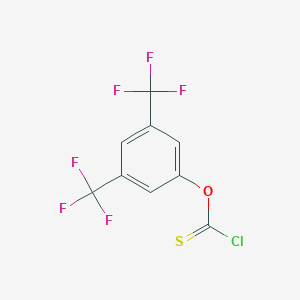
![Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl]oxy]propanoate](/img/structure/B13402141.png)
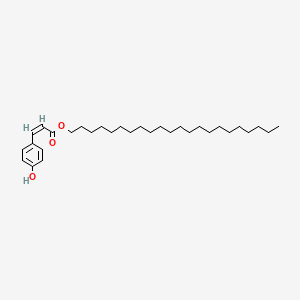
![N-[3-(7-{[6-(4-hydroxycyclohexyl)pyridin-3-yl]amino}-1-methyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidin-3-yl)-4-methylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B13402166.png)
